Isotopic Purity and Mass Shift: N-Acetyl Sulfapyridine-d4 vs. Unlabeled N-Acetyl Sulfapyridine
N-Acetyl Sulfapyridine-d4 (C₁₃H₉D₄N₃O₃S) exhibits a nominal mass shift of +4 Da relative to the unlabeled analyte, N-acetyl sulfapyridine (C₁₃H₁₃N₃O₃S). This mass difference enables baseline separation of the IS and analyte signals in a mass spectrometer. Vendor specifications indicate a purity of ≥97% (some sources specify ≥98%) . This level of isotopic enrichment ensures minimal interference from the unlabeled compound (M0), which is critical for maintaining linearity and accuracy at low analyte concentrations. The specific labeling of the phenyl ring with four deuterium atoms (phenyl-2,3,5,6-d4) is a defined and stable modification, as confirmed by the SMILES string [2H]c1c([2H])c(c([2H])c([2H])c1NC(=O)C)S(=O)(=O)Nc2ccccn2 .
| Evidence Dimension | Mass difference and isotopic purity for MS discrimination |
|---|---|
| Target Compound Data | Molecular Weight: 295.35 g/mol; Purity: ≥97% to ≥98% |
| Comparator Or Baseline | Unlabeled N-acetyl sulfapyridine (CAS 19077-98-6); Molecular Weight: 291.35 g/mol; Purity: Typically ≥98% for reference standard grade |
| Quantified Difference | +4 Da mass shift; isotopic purity sufficient to avoid M0 interference |
| Conditions | Vendor-reported analytical specifications; NMR and MS characterization |
Why This Matters
The defined +4 Da mass shift and high isotopic purity are the fundamental prerequisites for using this compound as a reliable internal standard in isotope dilution MS, ensuring the IS can be distinguished from the endogenous analyte without crosstalk.
